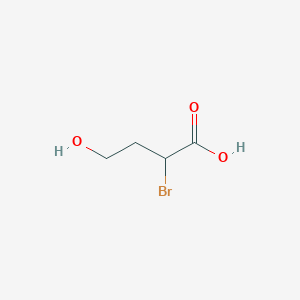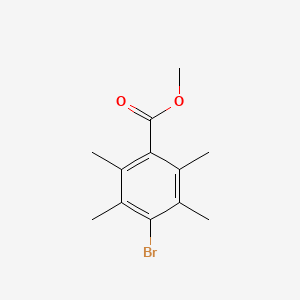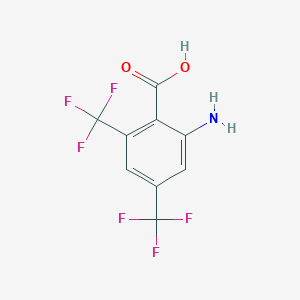
2-Amino-4,6-bis(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,6-bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H5F6NO2 and a molecular weight of 273.13 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a benzoic acid core, along with an amino group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2,4,6-trifluorotoluene followed by reduction to introduce the amino group . The reaction conditions often require the use of strong acids and reducing agents.
Industrial Production Methods
Industrial production of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2-Amino-4,6-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl groups are generally resistant to reduction, but the amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
科学的研究の応用
2-Amino-4,6-bis(trifluoromethyl)benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,6-Bis(trifluoromethyl)benzoic acid: Lacks the amino group, making it less versatile in certain reactions.
4-(Trifluoromethyl)benzoic acid: Contains only one trifluoromethyl group, resulting in different chemical properties.
2-Amino-4-(trifluoromethyl)benzoic acid: Similar structure but with only one trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
2-Amino-4,6-bis(trifluoromethyl)benzoic acid is unique due to the presence of two trifluoromethyl groups and an amino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C9H5F6NO2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC名 |
2-amino-4,6-bis(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)3-1-4(9(13,14)15)6(7(17)18)5(16)2-3/h1-2H,16H2,(H,17,18) |
InChIキー |
BROYIYLWBSRTNS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



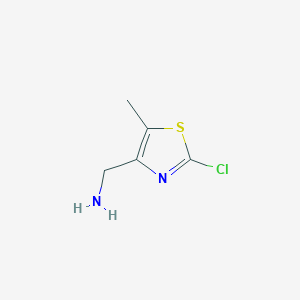
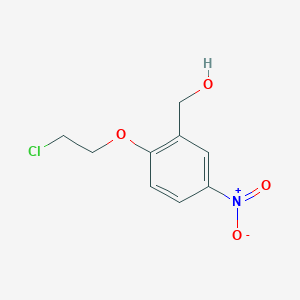
![1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene](/img/structure/B11927284.png)
![azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate](/img/structure/B11927286.png)
![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol](/img/structure/B11927294.png)
![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)

![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
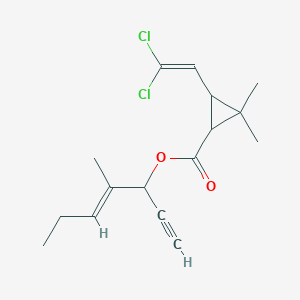
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)
